2,6-Dimethylaniline-d11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

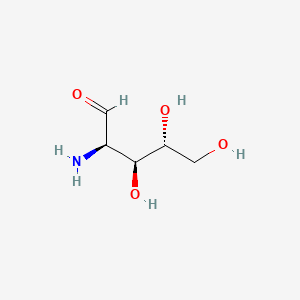

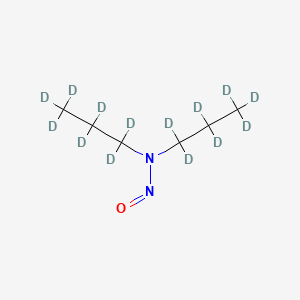

2,6-Dimethylaniline-d11, also known as 2,6-Xylidine, is an aromatic primary amine substituted with two methyl groups at the 2- and 6-positions on the benzene ring . It is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ® ), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .

Molecular Structure Analysis

The molecular formula of 2,6-Dimethylaniline-d11 is (CD3)2C6D3ND2 . It has a molecular weight of 132.25 .Chemical Reactions Analysis

2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN) to further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .Physical And Chemical Properties Analysis

2,6-Dimethylaniline-d11 is a strong basic compound . It has a melting point of 10-12 °C, a boiling point of 216 °C, and a density of 0.984 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and DNA Adduct Formation

2,6-Dimethylaniline is a subject of research due to its ability to form DNA adducts, which are crucial for understanding its potential carcinogenicity. Gonçalves, Beland, and Marques (2001) explored the synthesis, characterization, and the formation of 2,6-DMA-DNA adducts, demonstrating the compound's interaction with DNA through various adducts, highlighting its metabolic activation similar to other arylamine carcinogens Gonçalves et al., 2001.

Oxidation and Metabolism

The oxidation of 2,6-DMA by recombinant human cytochrome P450s and human liver microsomes has been studied to understand its metabolic pathways and the variability in hemoglobin adduct levels in humans. Gan, Skipper, and Tannenbaum (2001) identified cytochrome P450 enzymes responsible for 2,6-DMA metabolism, providing insight into individual variability in metabolism and potential health risks Gan et al., 2001.

Mutagenicity and Carcinogenicity

Research on the mutagenicity of N-hydroxy-2,6-dimethylaniline and its derivatives, by Marques et al. (2002), elucidates the compound's mutagenic potential, contributing to understanding its carcinogenic risk. This study also examines the effects of deuterium and fluorine substitution on its mutagenicity, providing insights into the structural factors influencing its biological interactions Marques et al., 2002.

Environmental and Health Impact

The environmental degradation of 2,6-DMA, specifically through the Fenton process, has been the focus of studies by Masomboon, Ratanatamskul, and Lu (2009). They investigated the chemical oxidation of 2,6-DMA to understand its removal from the environment, identifying intermediates and proposing degradation pathways. This research is vital for developing effective strategies to mitigate the environmental and health impacts of 2,6-DMA pollution Masomboon et al., 2009.

Biodegradation Monitoring

The biodegradation of 2,6-DMA, including the identification of degradation pathways and the effectiveness of microbial degradation, has also been a significant area of research. Studies like that of Brimecombe, Fogel, and Limson (2006) on the monitoring of 2,6-DMA biodegradation highlight the potential of biological methods for removing this compound from the environment, contributing to efforts to reduce its ecological and health risks Brimecombe et al., 2006.

Safety And Hazards

Propriétés

Numéro CAS |

1092805-08-7 |

|---|---|

Nom du produit |

2,6-Dimethylaniline-d11 |

Formule moléculaire |

C8H11N |

Poids moléculaire |

132.25 |

Nom IUPAC |

N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |

Clé InChI |

UFFBMTHBGFGIHF-MDCKYEMWSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N |

Synonymes |

2,6-Di(methyl-d3)benzen-3,4,5-d3-amine-d2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)